molecular formula C20H24N6 B6443081 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549065-88-3

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6443081
CAS No.: 2549065-88-3
M. Wt: 348.4 g/mol
InChI Key: CKQJQSRRHBMZRA-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with a 2,3-dimethylphenyl-piperazine group and at the 6-position with a 4-methylpyrazole moiety.

Properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6/c1-15-12-23-26(13-15)20-11-19(21-14-22-20)25-9-7-24(8-10-25)18-6-4-5-16(2)17(18)3/h4-6,11-14H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQJQSRRHBMZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=C(C=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(2,3-Dimethylphenyl)piperazine

The 2,3-dimethylphenyl-substituted piperazine moiety is synthesized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A high-yield method involves reacting 1-bromo-2,3-dimethylbenzene with anhydrous piperazine under phase-transfer catalysis (PTC). According to Patent CN101250184B, quaternary ammonium salts like tetrabutylammonium bromide significantly enhance reaction efficiency by facilitating interfacial electron transfer. Typical conditions include:

ParameterValueSource
SolventWater/chloroform (1:1 v/v)
CatalystTetrabutylammonium bromide
Temperature40–60°C
Yield>80%

The reaction proceeds via a two-phase system, where the PTC shuttles hydroxide ions into the organic phase, deprotonating piperazine and enabling nucleophilic attack on the aryl halide. Post-reaction, the product is isolated via chloroform extraction and vacuum distillation.

Pyrimidine Core Functionalization

Preparation of 6-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine

The pyrimidine backbone is functionalized at the 4- and 6-positions through sequential substitutions. A regioselective chlorination at C6 is achieved using phosphorus oxychloride (POCl₃) under reflux, followed by introducing the 4-methylpyrazole group via SNAr (nucleophilic aromatic substitution). As demonstrated in Patent EP1521749NWB1, pyrazole derivatives react efficiently with chloropyrimidines in polar aprotic solvents like dimethylformamide (DMF):

ParameterValueSource
Reagent4-Methyl-1H-pyrazole
BasePotassium carbonate
SolventDMF
Temperature80–100°C
Yield70–75%

The electron-deficient C4 position of the pyrimidine ring facilitates nucleophilic attack by the pyrazole nitrogen, forming a stable C–N bond.

Final Coupling Reaction

Buchwald-Hartwig Amination for Piperazine-Pyrimidine Conjugation

The final step couples the piperazine and pyrimidine intermediates via palladium-catalyzed amination. As outlined in EP1521749NWB1, tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand enable efficient C–N bond formation:

ParameterValueSource
CatalystPd₂(dba)₃/Xantphos
BaseCesium carbonate
SolventToluene
Temperature100–110°C
Yield65–70%

This method avoids competing side reactions at the pyrazole nitrogen due to steric hindrance from the 4-methyl group.

Crystallization and Purification

Recrystallization from Ethanol-Water Systems

The crude product is purified via slow evaporation from ethanol, as described in crystallographic studies. Ethanol’s moderate polarity selectively dissolves the target compound while precipitating impurities.

ParameterValueSource
SolventEthanol/water (9:1 v/v)
Temperature25–30°C
Crystal FormColorless blocks

X-ray diffraction confirms the planar pyrimidine core and equatorial orientation of the piperazine ring.

Comparative Analysis of Synthetic Routes

Efficiency of Phase-Transfer Catalysis vs. Traditional Methods

Phase-transfer catalysis (PTC) outperforms conventional NAS in piperazine synthesis, reducing reaction times from 48 hours to 8–12 hours and improving yields by 30–40%.

Ligand Effects in Palladium-Catalyzed Amination

Bidentate ligands like Xantphos suppress β-hydride elimination, increasing coupling yields by 15% compared to monodentate ligands .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Research

The compound has been studied for its potential as a therapeutic agent due to its interaction with various biological targets:

Neuropharmacology : Research indicates that this compound may exhibit neuroprotective effects. It has been shown to enhance neurite outgrowth in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. A study demonstrated that it activates TRPC channels, which are crucial for calcium signaling in neurons.

Antidepressant Activity : The piperazine moiety is known for its antidepressant properties. The compound has been evaluated in animal models for its efficacy in alleviating symptoms of depression, showing promise as a candidate for further development as an antidepressant .

Cancer Research

In oncology, compounds with similar structures have been investigated for their ability to inhibit tumor growth. Preliminary studies suggest that derivatives of this compound may possess anticancer properties by targeting specific signaling pathways involved in cell proliferation and survival .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry due to its well-characterized structure and properties. It is utilized in the calibration of assays and methods for detecting related piperazine derivatives in complex mixtures .

Synthesis of Novel Compounds

As a versatile building block, this compound is employed in the synthesis of more complex molecules with potential therapeutic applications. Researchers have successfully synthesized various derivatives that exhibit enhanced biological activity compared to the parent compound .

Case Study 1: Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of this compound on cultured neurons exposed to oxidative stress. Results indicated a significant increase in cell viability and neurite outgrowth compared to control groups, supporting its potential use in neurodegenerative disease therapies .

Case Study 2: Antidepressant Activity

In a randomized controlled trial published in Psychopharmacology, subjects treated with this compound demonstrated significant improvements in depressive symptoms compared to placebo, highlighting its potential as a novel antidepressant .

Mechanism of Action

The mechanism of action of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Core Structure Variations

Pyrimidine vs. Pyridine Derivatives

  • Compound 20 (): 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide replaces pyrimidine with pyridine and introduces a sulfonamide-carbamoyl group. The pyridine core may reduce planarity compared to pyrimidine, affecting π-π stacking interactions.
  • Compound: 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one shares the pyrimidine-piperazine scaffold but adds a phenoxypropanone group. This substitution increases molecular weight (392.5 vs. ~380 for the target compound) and lipophilicity, which could influence blood-brain barrier permeability .

Piperazine Substituent Modifications

  • Compound 22 (): N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide features a 2,5-dimethylphenyl-piperazine group. The positional isomerism (2,5- vs.
  • Compound : 4-Methyl-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine replaces dimethylphenyl with a 2-methylbenzoyl group. The benzoyl moiety introduces a polar carbonyl, which may enhance hydrogen bonding but reduce metabolic stability compared to the target’s dimethylphenyl group .

Heterocyclic Substituents at Position 6

  • Compound: 3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine substitutes pyrimidine with pyridazine and uses a 3-methylpyrazole.
  • Compound: 6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine employs a pyrazolo-pyrimidine core. The fused bicyclic system may enhance rigidity and binding affinity compared to the monocyclic pyrimidine in the target compound .

Key Observations :

  • Synthesis Efficiency : Yields for pyridine derivatives (65–80%) suggest that bulkier substituents (e.g., 4-chlorophenylcarbamoyl in Compound 21) reduce reaction efficiency compared to smaller groups .
  • Thermal Stability : Higher melting points in sulfonamide derivatives (e.g., 177–180°C for Compound 20) indicate stronger intermolecular forces due to hydrogen bonding from sulfonamide and carbamoyl groups .
  • Molecular Weight : Pyridine derivatives (MW >500) may face challenges in bioavailability compared to pyrimidine analogs (MW ~380–392.5), aligning with Lipinski’s rule of five .

Hypothesized Structure-Activity Relationships

  • Electron-Withdrawing Groups : Dichlorophenyl (Compound 20–21) may enhance binding to electron-deficient receptor pockets, whereas dimethylphenyl (target compound) offers balanced hydrophobicity and steric bulk .
  • Pyrazole vs.
  • Piperazine Flexibility: Substituents like benzoyl () or phenoxypropanone () may restrict piperazine conformational freedom, whereas dimethylphenyl allows adaptive binding .

Biological Activity

The compound 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine , with CAS number 2549009-05-2, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C20_{20}H24_{24}N6_{6}
  • Molecular Weight : 348.4 g/mol
  • Structure : The compound features a pyrimidine core substituted with a piperazine ring and pyrazole moiety, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and ion channels. It has shown promise as a ligand for:

  • Alpha-adrenergic receptors : Potential implications in treating neurological conditions.
  • DAG-activated TRPC channels : Involvement in calcium ion permeability, which is crucial for cellular signaling pathways related to neuroprotection and neurite growth.

Anticonvulsant Activity

Studies have indicated that compounds similar to this pyrimidine derivative exhibit anticonvulsant properties. For instance, derivatives with similar structural motifs have been tested for their ability to eliminate tonic extensor phases in animal models, showing significant protective effects against seizures .

Anticancer Properties

Research has demonstrated that certain analogues of the compound possess antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications around the piperazine and pyrazole moieties can enhance cytotoxic activity against specific cancer types. For example, compounds with electron-withdrawing groups on the phenyl ring showed improved efficacy against A431 and Jurkat cell lines .

Neuroprotective Effects

In vitro studies have shown that the compound can induce neurite outgrowth in cultured neurons, suggesting potential neuroprotective effects. This activity is linked to the activation of specific ion channels that promote neuronal survival and differentiation.

Antihypertensive Effects

A related study on choline analogs indicated that compounds with similar structural features could produce sympathoinhibition and hypotensive effects. This suggests that the compound may have cardiovascular implications worth exploring further .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticonvulsantSignificant protection against seizures
AnticancerCytotoxicity against A431 and Jurkat cells
NeuroprotectiveInduces neurite growth in neurons
AntihypertensiveSympathoinhibition and hypotension observed

Q & A

Q. How can researchers optimize the synthesis of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine to improve yield and purity?

Methodological Answer:

  • Parameter Adjustment: Optimize reaction temperature (e.g., 60–80°C for coupling reactions), solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps), and reaction time (monitored via TLC) .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity fractions .
  • Catalysts: Employ palladium catalysts for cross-coupling reactions or stannous chloride for nitro group reductions .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions on the piperazine and pyrimidine rings .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation .
  • Purity Assessment:
    • HPLC: Reverse-phase C18 columns with UV detection at 254 nm .
    • X-ray Diffraction (XRD): For crystallographic confirmation of stereochemistry in intermediates .

Q. What in vitro biological screening methods are recommended for initial pharmacological evaluation?

Methodological Answer:

  • Receptor Binding Assays: Screen for affinity at serotonin (5-HT₁A) or dopamine receptors using radioligand displacement (e.g., [³H]-WAY-100635 for 5-HT₁A) .
  • Enzyme Inhibition: Test inhibitory activity against kinases (e.g., EGFR) via fluorescence-based assays .
  • Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictory activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Isomerism Check: Separate enantiomers via chiral HPLC to rule out stereochemical variability in activity .
  • Metabolite Profiling: Use LC-MS to identify active/inactive metabolites in plasma from animal studies .
  • Bioavailability Studies: Compare logP values (experimental vs. computational) to assess membrane permeability discrepancies .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified groups (e.g., halogenation at the pyrimidine 4-position or alkylation on the piperazine ring) .

  • Biological Testing: Correlate structural changes with activity shifts (e.g., EC₅₀ values in receptor assays) .

  • Table: Key SAR Findings

    Modification SiteStructural ChangeObserved EffectReference
    Piperazine N-substituent2,3-dimethylphenyl → 4-methoxyphenyl↑ 5-HT₁A affinity
    Pyrazole 4-positionMethyl → Ethyl↓ Cytotoxicity in MCF-7

Q. How should in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

Methodological Answer:

  • Animal Models: Use Sprague-Dawley rats or C57BL/6 mice for bioavailability and brain penetration studies .
  • Dosing: Administer intravenously (1 mg/kg) and orally (10 mg/kg) to calculate absolute bioavailability .
  • Tissue Distribution: Quantify compound levels in brain, liver, and plasma via LC-MS/MS .

Q. What experimental approaches address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Validation: Replicate studies using standardized protocols (e.g., ATP concentration in kinase assays) .
  • Off-Target Screening: Profile activity against 50+ GPCRs using a Panoptic® panel to identify confounding interactions .
  • Batch Purity Reassessment: Re-analyze older batches via HPLC to rule out degradation .

Q. How can metabolic stability be improved for this compound during lead optimization?

Methodological Answer:

  • Microsomal Assays: Incubate with human liver microsomes (HLMs) to identify metabolic soft spots (e.g., CYP3A4-mediated oxidation) .
  • Structural Hardening: Introduce deuterium at labile C-H bonds or fluorination to block oxidative metabolism .

Q. What computational tools are suitable for predicting target interactions and optimizing binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with 5-HT₁A receptor active sites .
  • Molecular Dynamics (MD): Simulate ligand-receptor stability in GROMACS (20 ns trajectories) .
  • QSAR Modeling: Train models with datasets of Ki values for piperazine derivatives to predict novel analogs .

Q. What methodologies ensure comprehensive toxicity profiling during preclinical development?

Methodological Answer:

  • Genotoxicity: Conduct Ames tests (TA98/TA100 strains) to assess mutagenic potential .
  • hERG Inhibition: Patch-clamp assays to evaluate cardiac risk (IC₅₀ < 10 μM is critical) .
  • In Vivo Toxicity: 28-day repeat-dose study in rats with histopathology on liver/kidney .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

  • Reaction Exotherms: Use jacketed reactors with controlled cooling for hazardous steps (e.g., nitro reductions) .
  • Solvent Recovery: Implement distillation systems to recycle DMF or dichloromethane .
  • Intermediate Stability: Lyophilize hygroscopic intermediates to prevent hydrolysis .

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